REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][CH:10]=O)=[N:4][CH:5]=[CH:6][N:7]=1.CC#N.O=P(Cl)(Cl)Cl.CN(C=O)C>O>[Cl:1][C:2]1[C:3]2[N:4]([CH:10]=[N:9][CH:8]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)CNC=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
4.89 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried flask
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The excess of POCl3 was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was quenched with solution of 2N NH3 in i-PrOH at 0° C.
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |